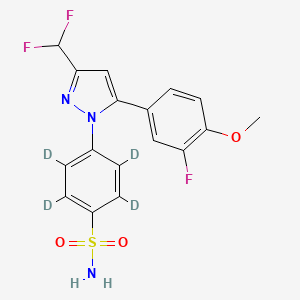

Deracoxib-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Deracoxib is a non-steroidal anti-inflammatory drug (NSAID) of the coxib class . It is used in veterinary medicine to treat osteoarthritis in dogs . It is sold in tablets, which have added beefy flavor to increase palatability . Deracoxib-d4 is the labeled analogue of Deracoxib .

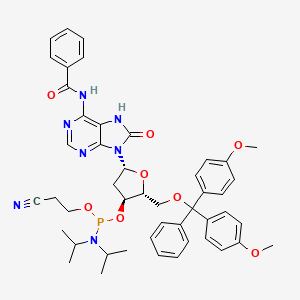

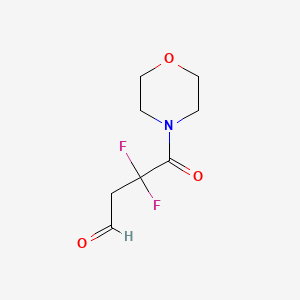

Synthesis Analysis

The synthesis of Deracoxib involves several steps . The process starts with the reaction of 2-fluorobenzene methyl ether with acetyl chloride under the action of acid, using methane chloride as a reaction solvent to obtain 3-fluoro-4-methoxyacetophenone . This compound then reacts with ethyl difluoroacetate under the action of alkali, again using methane chloride as a reaction solvent, to obtain 4, 4-difluoro-1-(3-fluoro-4-methoxyphenyl)-1,3-butanedione . Finally, this compound reacts with p-sulfamine phenylhydrazine or its salt to obtain Deracoxib .

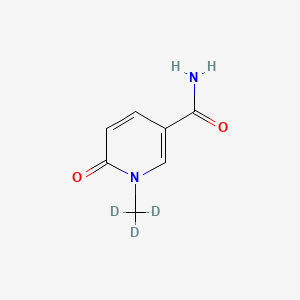

Molecular Structure Analysis

The molecular formula of Deracoxib is C17H14F3N3O3S . Its average mass is 397.372 Da and its monoisotopic mass is 397.070801 Da .

Chemical Reactions Analysis

Deracoxib is a member of the coxib class of NSAIDs . These drugs inhibit the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of biochemicals that cause pain and inflammation .

Physical And Chemical Properties Analysis

Deracoxib has a density of 1.5±0.1 g/cm3, a boiling point of 575.5±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.6 mmHg at 25°C . Its molar refractivity is 92.7±0.5 cm3, and it has 6 H bond acceptors and 2 H bond donors .

Aplicaciones Científicas De Investigación

Veterinary Medicine

Deracoxib is a non-steroidal anti-inflammatory drug (NSAID) of the coxib class, used in veterinary medicine to treat osteoarthritis in dogs . It is sold in tablets, which have added beefy flavor to increase palatability .

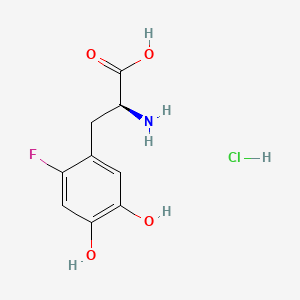

Synthesis of Fluoroalkylated Enaminones

Deracoxib-d4 has been used in the synthesis of fluoroalkylated enaminones. This protocol has the advantage of using commercially available reagents, ease of setting up, broad tolerance of functionality, and is regiospecific and free of defluorination and reduction of reducible functional groups .

3. Preparation of Celecoxib, Deracoxib, and Mavacoxib The utility of Deracoxib-d4 was demonstrated by a one-step, regioselective synthesis of fluoroalkylated pyrazole-based drugs such as celecoxib, deracoxib, and mavacoxib .

Dissolution Method Development

A dissolution method for Deracoxib chewable tablets has been developed using UV spectrophotometric method . This method is used for the routine quality control check of API containing 25 mg Deracoxib in tablets dosage form .

Validation of UV-Visible Spectroscopy

The UV spectrophotometric method for Deracoxib has been validated as per ICH guidelines . The concentration range of the proposed method was 5-15μg/ml and linearity as r2 = 0.9959 .

Inhibition of Cyclooxygenase (COX) Enzymes

Like other NSAIDs, the effects of Deracoxib are caused by inhibition of Cyclooxygenase (COX) enzymes. Deracoxib causes greater inhibition of COX-2 than of COX-1 .

Mecanismo De Acción

Target of Action

Deracoxib-d4 is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme . This enzyme is primarily involved in the production of pro-inflammatory prostaglandins , which mediate inflammation, pain, and fever .

Mode of Action

Deracoxib-d4 works by selectively inhibiting the COX-2 enzyme . This means it specifically targets the production of inflammatory prostaglandins without significantly affecting the protective prostaglandins produced by COX-1 . This selectivity is important because it minimizes the gastrointestinal side effects (such as ulcers and bleeding) and renal issues associated with non-selective NSAIDs that inhibit both COX-1 and COX-2 .

Biochemical Pathways

The primary biochemical pathway affected by Deracoxib-d4 is the arachidonic acid pathway . By inhibiting the COX-2 enzyme, Deracoxib-d4 reduces the production of inflammatory prostaglandins, thereby alleviating pain and inflammation .

Pharmacokinetics

The pharmacokinetics of Deracoxib-d4 involves the processes of absorption, distribution, metabolism, and excretion . It has a high protein binding capacity (more than 90%) and is metabolized via hepatic biotransformation . The elimination half-life of Deracoxib-d4 at the recommended dose is three hours .

Result of Action

The reduction in COX-2 activity decreases the production of prostaglandins involved in the inflammation pathway . This leads to a decrease in the clinical signs associated with inflammation, including pain and swelling, thus improving the quality of life for dogs suffering from conditions like osteoarthritis or recovering from surgery .

Action Environment

The pharmacokinetics of Deracoxib-d4 can be influenced by the age, weight, and overall health status of the dog, including liver and kidney function, which may affect the drug’s metabolism and excretion . Environmental factors such as stress have also been suggested to exert a crucial impact on brain development, leading to permanent functional changes that may contribute to lifelong risk for mental health outcomes .

Propiedades

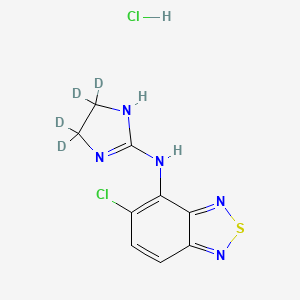

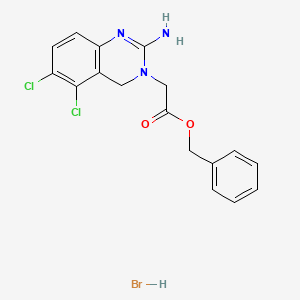

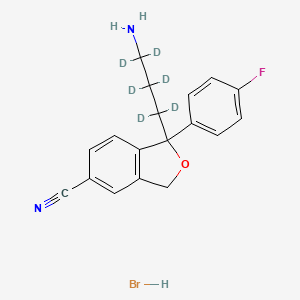

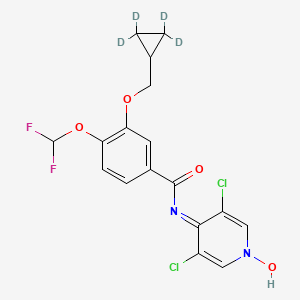

IUPAC Name |

2,3,5,6-tetradeuterio-4-[3-(difluoromethyl)-5-(3-fluoro-4-methoxyphenyl)pyrazol-1-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N3O3S/c1-26-16-7-2-10(8-13(16)18)15-9-14(17(19)20)22-23(15)11-3-5-12(6-4-11)27(21,24)25/h2-9,17H,1H3,(H2,21,24,25)/i3D,4D,5D,6D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAZQAZKAZLXFMK-LNFUJOGGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N2C(=CC(=N2)C(F)F)C3=CC(=C(C=C3)OC)F)[2H])[2H])S(=O)(=O)N)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Deracoxib-d4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-[2-[[[5-[(Dimethylamino)methyl]-2-furyl]methyl]sulfanyl]ethyl]-1-(methylsulfanyl)-2-nitro-1-ethenamine](/img/structure/B586401.png)

![2-[4-[2-HYDROXY-3-TRIDECYL OXYPROPYL]OXY]-2-HYDROXYPHENYL]-4,6-BIS(2,4-DIMETHYLPHENYL)-1,3,5-TRIAZIN](/img/structure/B586413.png)

![2-Hydroxy-6-methylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B586416.png)

![(6'-Methoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) 2-(pyridin-2-yldisulfanyl)benzoate](/img/structure/B586417.png)